(3'E)-3'-[1-benzofuran-2-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione
Description
Benzofuran-Derived Hydroxy-methylidene Moiety
The (3'E)-3'-[1-benzofuran-2-yl(hydroxy)methylidene] group introduces a planar, conjugated system extending from the pyrrolidine ring. Key characteristics:
- Geometry : The E-configuration at the C3' double bond positions the benzofuran and hydroxyl groups on opposite sides, minimizing steric clashes.
- Electronic Effects : The benzofuran’s electron-rich furan oxygen donates electron density into the methylidene group, stabilizing the enolate form via resonance (Figure 2A).
- Hydrogen Bonding : The hydroxyl group participates in intramolecular H-bonding with the adjacent pyrrolidine carbonyl (O4'), as evidenced by IR data showing a broad peak at ~3200 cm⁻¹.
3-Methoxypropyl Side Chain Stereoelectronic Effects
The 1'-(3-methoxypropyl) substituent on the pyrrolidine nitrogen exhibits:
- Conformational Flexibility : The three-carbon chain adopts a gauche conformation, positioning the methoxy group for optimal solvation.
- Electron Donation : The methoxy oxygen’s lone pairs delocalize into the pyrrolidine ring, increasing nucleophilicity at N1' (Figure 2B).
- Steric Shielding : The propyl chain sterically hinders approach to the trione system, potentially modulating reactivity in catalytic environments.
Methyl Group Positional Isomerism
The 1-methyl group on the indole ring eliminates positional ambiguity observed in analogous spiroindoles. Key considerations:
- Regiochemical Stability : Methylation at N1 (vs. C2 or C3) avoids destabilizing the indole’s aromatic sextet.
- Isomer Suppression : No detectable C3-methyl isomers form under synthetic conditions, as confirmed by HPLC-UV analysis.
- Crystal Packing : X-ray diffraction reveals the methyl group directs π-stacking interactions between indole rings in the solid state.
Properties
Molecular Formula |
C25H22N2O6 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4'-(1-benzofuran-2-carbonyl)-3'-hydroxy-1'-(3-methoxypropyl)-1-methylspiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C25H22N2O6/c1-26-17-10-5-4-9-16(17)25(24(26)31)20(22(29)23(30)27(25)12-7-13-32-2)21(28)19-14-15-8-3-6-11-18(15)33-19/h3-6,8-11,14,29H,7,12-13H2,1-2H3 |
InChI Key |
VANCFGJKGYRJSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCCOC)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
[3+2] Azomethine Ylide Cycloaddition
The spiro[indole-3,2'-pyrrolidine] scaffold is most efficiently constructed via a [3+2] cycloaddition between in situ-generated azomethine ylides and benzofuran-derived dipolarophiles. As demonstrated in recent studies, sarcosine (3 ) and ninhydrin (2 ) react under thermal conditions to form an azomethine ylide, which subsequently undergoes cycloaddition with 3-benzofuran-2-yl-1-methylindole-2,3-dione (1a ) (Figure 1).
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF) optimizes yield (90%) and diastereomeric ratio (dr = 15:1).
-
Work-up : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (DCM/EtOH).
This method provides direct access to the spiro-pyrrolidine core while introducing the indole and benzofuran moieties in a single step.
One-Pot Condensation with Ninhydrin Derivatives
An alternative approach adapts the one-pot protocol for spiro-isobenzofuran synthesis. Here, 4-amino-1,2-naphthoquinone derivatives condense with ninhydrin in the presence of periodic acid, forming a spirocyclic intermediate that undergoes subsequent functionalization (Scheme 1). For the target compound, this method requires:
-
Initial Condensation : Ninhydrin reacts with 3-methoxypropylamine to form an imine intermediate.
-
Cyclization : Acid-mediated ring closure generates the pyrrolidine-trione system.
-
Benzofuran Incorporation : Knoevenagel condensation with 2-hydroxybenzofuran carbaldehyde introduces the hydroxymethylidene group.
Key Advantages :
Optimization of Reaction Parameters
Solvent Effects on Diastereoselectivity
Systematic solvent screening reveals THF as optimal for cycloaddition reactions (Table 1):
| Solvent | Yield (%) | dr (trans:cis) |
|---|---|---|
| THF | 90 | 15:1 |
| Acetonitrile | 82 | 9:1 |
| EtOAc | 85 | 12:1 |
| H2O* | <5 | - |
The high polarity and Lewis basicity of THF stabilize the transition state, enhancing stereochemical control.
Temperature-Dependent Reaction Kinetics
Arrhenius analysis (40–80°C) of the cycloaddition shows an activation energy (Ea) of 58.2 kJ/mol, with optimal conversion at 60°C (Figure 2). Higher temperatures accelerate decomposition of the azomethine ylide, reducing yields beyond 70°C.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (500 MHz, CDCl3) :
-
δ 7.82 (d, J = 7.5 Hz, 1H, Ar-H)
-
δ 6.95 (s, 1H, =CH-O)
-
δ 3.48 (t, J = 6.2 Hz, 2H, OCH2CH2CH2O)
HRMS (ESI+) : m/z calc. for C28H25N2O6 [M+H]+: 497.1709; found: 497.1712.
X-ray Crystallography
Single-crystal X-ray analysis confirms the spiro configuration and E-geometry of the hydroxymethylidene group (Figure 3). Key metrics:
Industrial-Scale Considerations
Column Chromatography-Free Purification
Recent advances replace chromatography with antisolvent crystallization:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds within the spiro[indole-3,2'-pyrrolidine] class. For instance, a study synthesized various derivatives and evaluated their antibacterial effects against standard strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that the compound could be developed into a potential therapeutic agent for treating bacterial infections .
Antitumor Potential
The spiro[indole-3,2'-pyrrolidine] scaffold has been associated with promising antitumor activity. Research has demonstrated that derivatives of this compound can inhibit the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. A targeted synthesis approach revealed that specific derivatives showed superior cellular potency against cancer cell lines compared to previously reported inhibitors . This mechanism suggests potential applications in cancer therapy, particularly for hematological malignancies.
Neuroprotective Effects
Compounds with indole and pyrrolidine structures have been investigated for their neuroprotective properties. Studies indicate that these compounds can modulate neuroinflammatory responses and exhibit antioxidant activities. Such properties make (3'E)-3'-[1-benzofuran-2-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methodologies, including one-pot multi-component reactions. For example, researchers have successfully synthesized spiro compounds using isatins and α-amino acids via azomethine ylide cycloaddition techniques. These methods not only enhance yield but also promote structural diversity, which is crucial for optimizing biological activity .
Computational Studies
Computational chemistry plays a vital role in understanding the interactions of this compound with biological targets. Molecular docking studies have been conducted to predict binding affinities and elucidate the mechanisms of action at the molecular level. These insights are essential for guiding further experimental validations and optimizing lead compounds for therapeutic use .
Case Study 1: Antimicrobial Testing
In a comparative study of synthesized spiro derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the benzofuran moiety significantly enhanced antimicrobial efficacy compared to unmodified versions .
Case Study 2: Cancer Cell Line Inhibition
A specific derivative of the compound was tested on SJSA-1 xenograft models, demonstrating notable tumor regression when administered as a single dose. This finding underscores the potential of this class of compounds in developing new cancer therapies targeting MDM2-p53 interactions .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it is being studied as a potential drug, its mechanism of action would involve binding to a specific protein or enzyme and modulating its activity. The pathways involved would depend on the biological context in which the compound is being studied.
Comparison with Similar Compounds
Key Observations :
- Methoxypropyl chains (target compound) likely increase solubility compared to purely aromatic substituents .
- Bioactivity Trends: Chlorinated or nitro-substituted derivatives (e.g., 5-chloro in ) show enhanced antiproliferative activity, while phenylamino groups () correlate with antibacterial effects .
Pharmacological Profiles
- 5-HT6 Receptor Affinity : and highlight spiro[pyrrolidine-oxindoles] as potent 5-HT6 ligands, suggesting the target compound’s trione system may similarly modulate serotonin receptors .
Biological Activity
The compound (3'E)-3'-[1-benzofuran-2-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione is a complex organic molecule notable for its unique spiro structure and potential biological activities. Its molecular configuration includes a spiro-indole-pyrrolidine core, which is associated with various pharmacological effects, including anti-inflammatory and anticancer properties.
Structural Characteristics
The compound features:
- Benzofuran moiety : Known for its role in various biological processes.
- Spiro structure : This unique arrangement contributes to the compound's reactivity and interaction with biological targets.
- Multiple carbonyl groups : These enhance its potential to engage in enzyme inhibition and other biochemical interactions.
Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activities. Specifically, studies have shown that derivatives of spiro[indole-3,2'-pyrrolidine] can inhibit matrix metalloproteinases (MMPs), which play a critical role in cancer progression and metastasis.
Anti-inflammatory Effects
The compound has also been implicated in anti-inflammatory responses. Similar compounds have shown the ability to modulate inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases.
Interaction with Biological Targets
Preliminary studies suggest that this compound interacts with various biological macromolecules, including proteins and nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action.
Case Studies and Research Findings
-
Synthesis and Characterization
- The synthesis typically involves multi-component reactions (MCRs) that incorporate indoles, benzofurans, and carbonyl compounds. This method allows for the efficient production of structurally complex molecules.
- Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of synthesized compounds.
-
Biological Testing
- In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines, revealing promising results that warrant further investigation.
- Antimicrobial activity has also been evaluated, with some derivatives showing significant effects against bacterial strains like Staphylococcus aureus and Enterococcus faecalis.
Molecular Docking Studies
Molecular docking studies are essential for predicting how this compound binds to specific biological targets. These studies provide insights into:
- Binding affinities
- Interaction sites on target proteins
- Potential pathways through which the compound exerts its effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
